molecular formula C21H16N4 B11944789 4-(4-(2-Isoindolinyl)phenylazo)benzonitrile CAS No. 184778-66-3

4-(4-(2-Isoindolinyl)phenylazo)benzonitrile

Cat. No.: B11944789
CAS No.: 184778-66-3
M. Wt: 324.4 g/mol
InChI Key: ZNOOAKIMCAITOV-UHFFFAOYSA-N
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Description

4-(4-(2-Isoindolinyl)phenylazo)benzonitrile is an organic compound with the molecular formula C21H16N4 It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Isoindolinyl)phenylazo)benzonitrile typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reaction of 2-isoindolinylamine with 4-cyanobenzene diazonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or water at low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(4-(2-Isoindolinyl)phenylazo)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(2-Isoindolinyl)phenylazo)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The compound may also participate in electron transfer reactions, influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile
  • 4-(4-(2-Isoindolinyl)-3-methoxyphenylazo)benzonitrile
  • 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile

Uniqueness

4-(4-(2-Isoindolinyl)phenylazo)benzonitrile is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

184778-66-3

Molecular Formula

C21H16N4

Molecular Weight

324.4 g/mol

IUPAC Name

4-[[4-(1,3-dihydroisoindol-2-yl)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C21H16N4/c22-13-16-5-7-19(8-6-16)23-24-20-9-11-21(12-10-20)25-14-17-3-1-2-4-18(17)15-25/h1-12H,14-15H2

InChI Key

ZNOOAKIMCAITOV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C#N

Origin of Product

United States

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